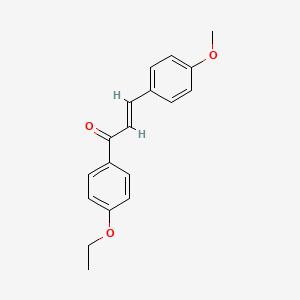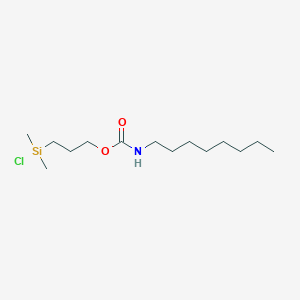
methyl (2S,3S)-3-t-butoxycarbonylamino-3-phenyl-2-hydroxypropionate
Overview
Description
“Methyl (2S,3S)-3-t-butoxycarbonylamino-3-phenyl-2-hydroxypropionate” is a complex organic compound. The (2S,3S) notation indicates the configuration of the chiral centers in the molecule . In this case, the numbers 2 and 3 refer to the positions of the carbon atoms in the molecule, and the letters S and S indicate the orientations of these chiral centers .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the general rules of organic chemistry. The (2S,3S) notation indicates that the molecule has two chiral centers, each with a specific spatial configuration . The “t-butoxycarbonylamino” part suggests the presence of a tert-butoxycarbonyl amino group, and the “3-phenyl-2-hydroxypropionate” part indicates a phenyl group and a hydroxypropionate group in the molecule .Scientific Research Applications
Pharmacological Treatments and Mechanisms
Bupropion and its Analogues :Bupropion, known for its antidepressant and smoking cessation aid properties, has an active metabolite, (2S,3S)-hydroxybupropion, contributing to its efficacy. The pharmacological mechanisms suggest that the effectiveness of bupropion and its metabolite involves the inhibition of dopamine and norepinephrine reuptake in the brain's reward centers and antagonism of certain nicotinic acetylcholine receptors. Research into bupropion analogs for cocaine addiction treatment has identified compounds with potential as indirect dopamine agonists. These findings highlight the significance of (2S,3S)-hydroxybupropion and its analogs in treating various CNS disorders, including cocaine and nicotine addiction, by modulating neurotransmitter pathways (Carroll et al., 2014).
Environmental Behavior and Fate
Occurrence and Fate in Aquatic Environments :The review on the occurrence, fate, and behavior of parabens, which share a functional group similarity with the compound of interest, in aquatic environments may provide insights into the environmental implications of similar compounds. Parabens, used as preservatives in various consumer products, demonstrate weak endocrine-disrupting activities, and their behavior in water sources has been extensively studied. Their presence in wastewater, surface water, and sediments indicates continuous environmental introduction, primarily through consumer product usage. This research suggests a framework for understanding how similar compounds might behave in aquatic settings, highlighting the need for studies on biodegradability, persistence, and potential toxicological impacts on aquatic life and human health (Haman et al., 2015).
properties
IUPAC Name |
methyl (2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(12(17)13(18)20-4)10-8-6-5-7-9-10/h5-9,11-12,17H,1-4H3,(H,16,19)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCALQERIBRYGOK-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)[C@@H](C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S,3S)-3-t-butoxycarbonylamino-3-phenyl-2-hydroxypropionate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate](/img/structure/B3106376.png)



![2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3106419.png)


![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B3106432.png)
![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B3106452.png)


![[2-(4-Bromophenyl)ethyl]urea](/img/structure/B3106462.png)